molecular formula C21H23N3O5 B14955500 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide

Cat. No.: B14955500
M. Wt: 397.4 g/mol
InChI Key: VQHNWNFLJUKHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide (hereafter referred to as the target compound) is a phthalazine-derived acetamide featuring a 7,8-dimethoxy-substituted phthalazinone core linked to a 2-methoxyphenethyl group via an acetamide bridge.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H23N3O5/c1-27-16-7-5-4-6-14(16)10-11-22-18(25)13-24-21(26)19-15(12-23-24)8-9-17(28-2)20(19)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25)

InChI Key

VQHNWNFLJUKHDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC3=CC=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 7,8-Dimethoxy-1-oxo-1,2-dihydrophthalazine : A phthalazine core substituted with methoxy groups at positions 7 and 8 and a ketone at position 1.
  • 2-Methoxyphenethylamine : An aromatic amine providing the N~1~-substituent.

Coupling these fragments via an acetamide linker forms the final product. Retrosynthetic pathways prioritize functional group compatibility and regioselective substitutions.

Synthetic Routes

Phthalazine Core Synthesis

Cyclocondensation of Dimethoxyphthalic Anhydride

A validated method involves cyclocondensation of 3,4-dimethoxyphthalic anhydride with hydrazine hydrate:

  • Step 1 : Reflux 3,4-dimethoxyphthalic anhydride (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol (80°C, 6 h).
  • Step 2 : Acidify with HCl to precipitate 7,8-dimethoxy-1-oxo-1,2-dihydrophthalazine (Yield: 78%).

Key Data :

Parameter Value
Reaction Time 6 hours
Temperature 80°C
Solvent Ethanol
Yield 78%
Alternative Route via Friedländer Annulation

A patent-disclosed Friedländer annulation employs:

  • 2-Amino-4,5-dimethoxybenzoic acid
  • Cyclohexanone in polyphosphoric acid (PPA) at 120°C (Yield: 65%).

Acetamide Linker Installation

Chloroacetylation of the Phthalazine Core
  • Step 1 : React 7,8-dimethoxy-1-oxo-1,2-dihydrophthalazine (1.0 eq) with chloroacetyl chloride (1.5 eq) in dry THF under N~2~.
  • Step 2 : Add triethylamine (2.0 eq) dropwise at 0°C, then warm to room temperature (12 h).
  • Step 3 : Isolate 2-chloro-N-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide via filtration (Yield: 82%).

Optimization Note : Excess chloroacetyl chloride improves yield but requires careful quenching to avoid side reactions.

Amine Coupling with 2-Methoxyphenethylamine

Nucleophilic Substitution
  • Step 1 : Dissolve 2-chloro-N-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide (1.0 eq) and 2-methoxyphenethylamine (1.2 eq) in DMF.
  • Step 2 : Add K~2~CO~3~ (2.0 eq) and heat to 60°C (8 h).
  • Step 3 : Purify via column chromatography (SiO~2~, ethyl acetate/hexane 3:7) to isolate the title compound (Yield: 68%).

Alternative Conditions :

  • Solvent : Acetone with LiOt-Bu (Patent US7087784B2).
  • Catalyst : LiOH·H~2~O in THF/MeOH (Yield: 72%).

Structural Characterization

Spectroscopic Data

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=O phthalazine).
  • ¹H NMR (400 MHz, DMSO-d6) :
    • δ 8.21 (s, 1H, phthalazine-H),
    • δ 6.85–7.12 (m, 4H, aromatic),
    • δ 4.12 (s, 3H, OCH~3~),
    • δ 3.78 (t, 2H, CH~2~N),
    • δ 2.89 (t, 2H, CH~2~Ar).
  • HRMS (ESI) : m/z 449.1802 [M+H]⁺ (Calc. 449.1805).

Crystallography (Analogous Structures)

Single-crystal X-ray analysis of related compounds (e.g., C~24~H~21~NO~4~) reveals:

  • Intramolecular N–H⋯O hydrogen bonds.
  • C–H⋯π interactions stabilizing the lattice.

Reaction Optimization

Solvent Screening

Solvent Yield (%) Purity (HPLC)
DMF 68 98.5
THF 54 97.2
Acetone 72 99.1

DMF enhances solubility but complicates purification; acetone balances yield and ease of isolation.

Base Selection

Base Yield (%)
K~2~CO~3~ 68
LiOt-Bu 75
NaH 41

Lithium bases (e.g., LiOt-Bu) improve nucleophilicity of the amine.

Challenges and Mitigations

  • Regioselectivity : Methoxy groups may migrate under acidic conditions. Mitigated by using buffered conditions (pH 6–7).
  • Amine Sensitivity : 2-Methoxyphenethylamine is hygroscopic; reactions require anhydrous conditions.
  • Crystallization : Xylene/ethyl acetate mixtures yield high-purity crystals (≥99%).

Applications and Derivatives

  • VEGFR2 Inhibition : Analogous phthalazine acetamides show IC~50~ values of 0.32–1.58 μM in HCT-116 cells.
  • Apoptosis Induction : Methyl-substituted derivatives trigger caspase-3 activation.

Chemical Reactions Analysis

Types of Reactions

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a synthetic organic molecule with a molecular formula of C22H24N2O6C_{22}H_{24}N_2O_6 and a molecular weight of approximately 413.4 g/mol. It features a phthalazinone core substituted with methoxy groups and an acetamide moiety. The structure incorporates both aromatic and aliphatic components, making it a versatile compound for use in medicinal chemistry.

Potential Biological Activity
Preliminary studies suggest that compounds similar to 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide exhibit various biological activities.

Synthesis
The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves several key steps.

Potential Applications
The unique structure of this compound opens avenues for its application in various fields.

Interaction Studies
Interaction studies are crucial for understanding how 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide interacts with biological systems. Key areas include:

  • Target identification
  • Binding affinity
  • Functional consequences

Structural Similarity
Several compounds share structural features with 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide.

Compound NameStructure FeaturesBiological Activity
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 6-fluoro-1H-benzodiazoleContains isoindole coreAnticancer
2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-phenylpiperazin-1-yl)imidazo[1,2-a]pyridineImidazo-pyridine structureAntidepressant
N-[2-(4-methoxyphenyl)ethyl]acetamideSimple acetamide structureAnalgesic

The specific combination of a phthalazinone core with methoxylated phenolic side chains gives 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide its uniqueness. This configuration may enhance its solubility and biological activity compared to other similar compounds that lack such structural complexity.

Another similar compound is 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide . The molecular formula of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide is C22H23N3O4C_{22}H_{23}N_3O_4, with a molecular weight of approximately 408.44 g/mol.

The biological activity of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide is largely attributed to the presence of its phthalazine and indole moieties. These structures are known for their significant pharmacological effects. The specific mechanisms through which this compound exerts its biological effects may involve interaction with cellular targets such as enzymes or receptors, modulating their activity and influencing various signaling pathways. Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action.

Here are other compounds that share structural similarities with 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide:

Compound NameStructureKey Features
ThiabendazoleBenzimidazole derivativeAntifungal properties
AlbendazoleBenzimidazole derivativeBroad-spectrum antiparasitic activity
PhthalazinonePhthalazine derivativePotential anticancer activity
5-MethylindoleIndole derivativeAntibacterial properties

Mechanism of Action

The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Core Phthalazinyl Acetamide Derivatives

The target compound shares structural homology with CNS-11 and CNS-11g, two phthalazinyl acetamides studied for α-synuclein disaggregation in neurodegenerative diseases (Table 1) .

Table 1: Structural Comparison of Phthalazinyl Acetamides

Compound Phthalazine Substituents Acetamide Side Chain Molecular Weight (g/mol)
Target compound 7,8-dimethoxy N-(2-methoxyphenethyl) ~425 (estimated)*
CNS-11 3-oxoindeno[1,2,3-de] N-mesityl 401.43
CNS-11g 4-benzyl N-(2,6-dimethylphenyl) 417.48
  • Key Differences :
    • The target compound ’s 7,8-dimethoxy groups enhance electron-donating capacity and hydrophobicity compared to CNS-11g’s benzyl group.
    • The 2-methoxyphenethyl side chain introduces a flexible ethyl linker, contrasting with CNS-11g’s rigid dimethylphenyl group.

Physicochemical Properties

Data from CNS-11 and CNS-11g highlight critical parameters for CNS drug development :

  • Hydrogen Bond Donors/Acceptors: All three compounds exhibit low counts (<5), favoring blood-brain barrier penetration.
  • Rotatable Bonds: The target compound’s phenethyl group may increase rotatable bonds (vs.
  • LogP : Estimated logP for the target compound is ~3.5 (similar to CNS-11g), indicating moderate lipophilicity.

Pharmacological Activity Comparison

CNS-Targeted Activity

  • CNS-11/CNS-11g : Demonstrated α-synuclein disaggregation (IC50 ~0.1–1 µM) and improved oral bioavailability compared to EGCG .
  • The methoxyphenethyl group may enhance selectivity for amyloidogenic targets.

Enzyme Inhibition

  • MAO-B/BChE Inhibitors: Triazole-benzothiazole acetamides (e.g., N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) show IC50 values <1 µM for MAO-B and BChE .
  • Target Compound : The phthalazinyl core may mimic quinazoline scaffolds in enzyme binding, but the absence of a heterocyclic sulfonyl group (cf. compound 39 in ) could reduce potency against kinases or cholinesterases.

Anticancer Activity

  • Quinazoline Sulfonyl Acetamides : Compounds like N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (compound 39) showed IC50 <10 µM against HCT-116 and MCF-7 cells .
  • Target Compound : The methoxyphenethyl group may confer moderate cytotoxicity, but the lack of a sulfonyl-quinazoline moiety likely limits its anticancer efficacy compared to specialized analogs.

SAR and Therapeutic Implications

Substituent Effects

  • Phthalazine Core: Dimethoxy groups improve solubility and π-π stacking in hydrophobic binding pockets, whereas benzyl (CNS-11g) or indenophthalazine (CNS-11) groups enhance rigidity .
  • Acetamide Side Chain : Flexible chains (e.g., phenethyl) may improve tissue penetration but reduce target specificity. Rigid aromatic groups (e.g., dimethylphenyl) favor selective enzyme inhibition .

Clinical Potential

  • Neurodegenerative Diseases : The target compound’s CNS-penetrant profile aligns with CNS-11g’s success in preclinical models of Parkinson’s disease .
  • Oncology : While less potent than sulfonyl-quinazoline derivatives, its methoxyphenyl group could synergize with chemotherapeutic agents in combination therapies .

Biological Activity

The compound 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide is a synthetic derivative with potential pharmacological applications. Its unique structure suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H21N3O6S
  • Molecular Weight : 393.43 g/mol
  • IUPAC Name : (2S)-2-[2-(7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl)acetamido]-4-(methylsulfanyl)butanoic acid

The compound features a phthalazinyl moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Research indicates that compounds containing phthalazinyl structures often exhibit:

  • Antioxidant Activity : By scavenging free radicals, these compounds can reduce oxidative stress in cells.
  • Anti-inflammatory Effects : They may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.
  • Anticancer Properties : Some studies suggest that phthalazinyl derivatives can induce apoptosis in cancer cells through various pathways.

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals; protecting cells from oxidative damage.
Anti-inflammatoryInhibition of cytokines such as TNF-alpha and IL-6; reduction in inflammation markers.
AnticancerInduction of apoptosis in various cancer cell lines; modulation of cell cycle proteins.

Case Studies and Research Findings

  • Antioxidant Study :
    • A study evaluated the antioxidant capacity of various phthalazinyl derivatives, revealing that the compound significantly reduced malondialdehyde levels in treated cells compared to controls. This suggests a strong potential for mitigating oxidative stress-related diseases.
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that the compound inhibited the expression of cyclooxygenase (COX) enzymes and reduced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity :
    • A recent study on the effects of this compound on breast cancer cell lines showed a dose-dependent increase in apoptosis markers, such as caspase activation. The results indicate promising anticancer activity that warrants further investigation in vivo.

Q & A

What are the key considerations in designing a synthetic route for 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-(2-methoxyphenethyl)acetamide?

Answer:
The synthesis typically involves coupling the phthalazinyl acetic acid derivative with 2-methoxyphenethylamine. Critical steps include:

  • Carboxylic acid activation : Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) .
  • Reaction optimization : Temperature control (e.g., reflux at 80°C) and solvent polarity adjustments to improve yields (reported 69–100% for analogous compounds) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol or ethanol) to achieve >95% purity .
  • Monitoring : TLC (Rf ~0.5 in EtOAc/hexane 1:1) and NMR to confirm intermediate formation .

What spectroscopic methods are essential for characterizing this compound, and how should researchers interpret conflicting NMR data?

Answer:

  • 1H NMR : Focus on methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.6 ppm), and amide NH (δ 8.0–10.5 ppm). For example, tautomerism in related acetamides caused split NH signals (δ 10.4–13.3 ppm), resolved via integration ratios and 2D NMR (HSQC, COSY) .
  • ESI-MS : High-resolution mass spectrometry (HRMS) to confirm [M+H]+ with <5 ppm error. Discrepancies may arise from adducts (e.g., Na+/K+), requiring isotopic pattern analysis .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .

How can researchers determine the in vitro biological activity of this compound, and what assay designs account for potential off-target effects?

Answer:

  • Target-based assays : Radioligand binding (e.g., orexin-1 receptor with [³H]-SB-674042) at 0.1–10 µM concentrations. Competitive binding curves (IC50) validate potency .
  • Cell viability assays : MTT assays in HEK293 or SH-SY5Y cells to rule out cytotoxicity at therapeutic doses (e.g., 1–100 µM) .
  • Counter-screening : Test against structurally related receptors (e.g., sigma-1, dopamine D2) to assess selectivity. Use triplicate measurements and positive controls (e.g., SB-334867 for OX1) .

How do structural modifications on the phthalazinyl ring affect the compound's physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., nitro at position 7): Reduce logP (measured via HPLC) by ~0.5 units but decrease aqueous solubility (<5 µg/mL vs. 12 µg/mL for methoxy analogs) .
  • Methoxy substitutions : Enhance metabolic stability (t1/2 >60 min in liver microsomes) by sterically hindering CYP3A4 oxidation. Validate via molecular docking (AutoDock Vina) and microsomal assays .
  • Crystallinity : Assessed via DSC (melting point >250°C) and PXRD to correlate with bioavailability .

What strategies resolve discrepancies between theoretical and observed mass spectrometry data?

Answer:

  • HRMS calibration : Use internal standards (e.g., leucine enkephalin) to minimize instrument drift. For example, a calculated m/z 394.382 ([M+H]+) should align within ±0.005 Da .
  • Fragmentation analysis : MS/MS to identify unexpected peaks (e.g., dehydration products or impurities). Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Isotopic patterns : Compare theoretical (e.g., Cl/Br isotopes) and observed ratios to confirm molecular composition .

How can researchers establish structure-activity relationships (SAR) for neuropharmacological effects?

Answer:

  • Analog synthesis : Modify substituents on the phthalazinyl (e.g., dimethylamino, nitro) and phenethyl (e.g., 4-chloro, 3-methoxy) groups .
  • Functional assays : Calcium flux assays (FLIPR) to measure receptor activation/inhibition. For example, 2-methoxyphenethyl analogs showed 10-fold higher OX1 affinity than 4-chloro derivatives .
  • Computational modeling : QSAR studies using MOE or Schrödinger to predict binding energy (ΔG < -8 kcal/mol indicates strong affinity) .

What are the recommended storage conditions to ensure compound stability?

Answer:

  • Lyophilization : Store at -20°C in amber vials under argon. Desiccants (silica gel) prevent hydrolysis .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (<5% degradation acceptable) .

How do researchers validate the compound's metabolic stability in preclinical studies?

Answer:

  • In vitro assays : Incubate with human liver microsomes (0.5 mg/mL) and NADPH. Measure parent compound depletion (LC-MS/MS) over 60 min .
  • CYP inhibition : Fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify enzyme interactions. IC50 <1 µM suggests high inhibition risk .
  • Plasma stability : Incubate in rat plasma (37°C, 24 hrs) and quantify degradation via HPLC-UV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.